4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound with a molecular weight of 340.78 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with chloro, difluoromethoxy, and dimethyl groups. It is commonly used in various scientific research applications due to its potential biological activities.
Mechanism of Action
Target of action
Pyrimidine derivatives are known to have a wide range of targets depending on their specific structures. They can interact with various enzymes, receptors, and proteins that play crucial roles in cellular processes .
Mode of action
Many pyrimidine derivatives exert their effects by binding to their targets, thereby modulating their activity .
Biochemical pathways
Pyrimidine derivatives in general can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The lipophilicity of a drug can influence its ADME properties, including its ability to cross cell membranes .
Result of action
The effects would depend on the specific targets and pathways it influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of Substituents: The chloro, difluoromethoxy, and dimethyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-d]pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[4-(trifluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine
- 4-Chloro-2-[4-(methoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine
Uniqueness
4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
IUPAC Name |
4-chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N2OS/c1-7-8(2)22-14-11(7)12(16)19-13(20-14)9-3-5-10(6-4-9)21-15(17)18/h3-6,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDNQPOMVPAUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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